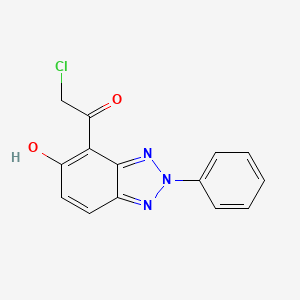![molecular formula C16H25O2P B14186550 [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane CAS No. 923035-25-0](/img/structure/B14186550.png)
[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane: is a chemical compound with the molecular formula C15H25O2P It is characterized by the presence of a dioxane ring attached to a phenyl group, which is further bonded to a di(propan-2-yl)phosphane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: The major product is often the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
科学的研究の応用
Chemistry: In chemistry, [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other specialized chemicals.
作用機序
The mechanism of action of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is primarily related to its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex formed .
類似化合物との比較
[4-(1,3-Dioxan-2-yl)phenyl]diphenylphosphane: This compound has a similar structure but with diphenyl groups instead of di(propan-2-yl) groups.
[4-(1,3-Dioxan-2-yl)phenyl]phosphane: A simpler analog with only a phosphane group attached to the phenyl ring.
Uniqueness: The uniqueness of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane lies in its specific combination of the dioxane ring and the di(propan-2-yl)phosphane moiety, which imparts distinct steric and electronic properties. These properties can influence its reactivity and the stability of the complexes it forms with metal ions .
特性
CAS番号 |
923035-25-0 |
|---|---|
分子式 |
C16H25O2P |
分子量 |
280.34 g/mol |
IUPAC名 |
[4-(1,3-dioxan-2-yl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C16H25O2P/c1-12(2)19(13(3)4)15-8-6-14(7-9-15)16-17-10-5-11-18-16/h6-9,12-13,16H,5,10-11H2,1-4H3 |
InChIキー |
LYTVBALBMJNMJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C1=CC=C(C=C1)C2OCCCO2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)



![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)




![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
